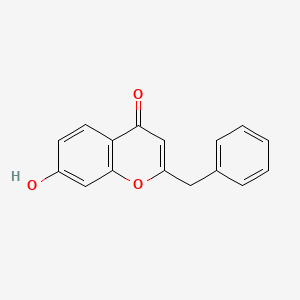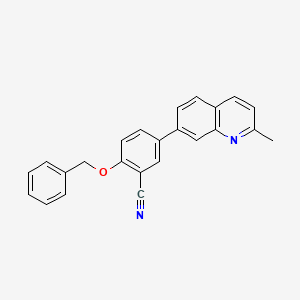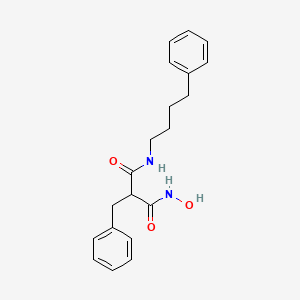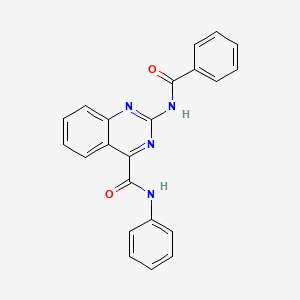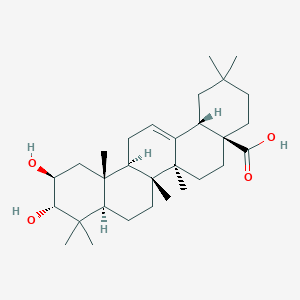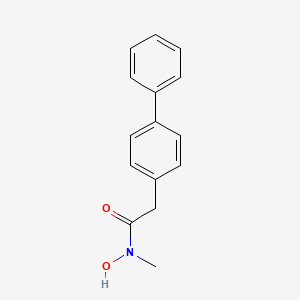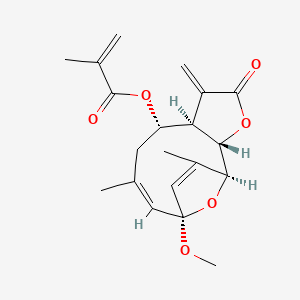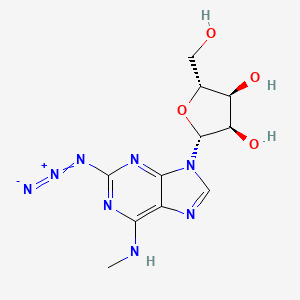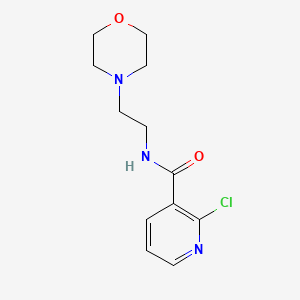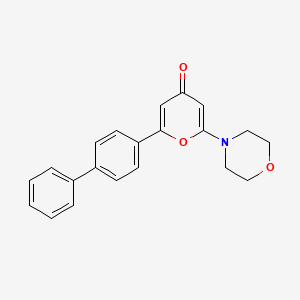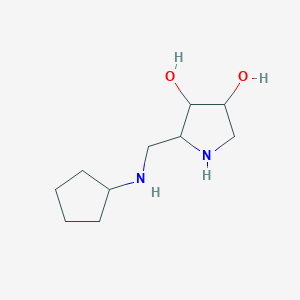
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a cyclopentylaminomethyl group and two hydroxyl groups at the 3 and 4 positions. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Cyclisierung geeigneter Vorläufer synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 1,4-Diketonen mit Ammoniak oder primären Aminen unter sauren Bedingungen, um den Pyrrolidinring zu bilden.
Einführung der Cyclopentylaminomethylgruppe: Die Cyclopentylaminomethylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Beispielsweise kann die Reaktion von Cyclopentylamin mit einem geeigneten Halogenmethylpyrrolidinderivat das gewünschte Produkt ergeben.
Hydroxylierung: Die Einführung von Hydroxylgruppen an den Positionen 3 und 4 kann durch selektive Oxidationsreaktionen erreicht werden. Häufige Oxidationsmittel umfassen Osmiumtetroxid oder Kaliumpermanganat.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben umfassen. Der Prozess würde auf Ausbeute, Reinheit und Kosteneffizienz optimiert werden. Durchflussreaktoren und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann zu entsprechenden Aminen oder Alkoholen reduziert werden.
Substitution: Die Aminomethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Osmiumtetroxid und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen eingesetzt werden.
Wichtigste gebildete Produkte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Pyrrolidinderivaten.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere als Alpha-Mannosidase-Inhibitor.
Industrie: In der Entwicklung neuartiger Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Alpha-Mannosidase-Inhibitor an das aktive Zentrum des Enzyms und verhindert die Hydrolyse von mannosehaltigen Substraten . Diese Hemmung kann verschiedene biologische Prozesse stören, was zu potenziellen therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Cyclopentylaminomethyl-pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, as an alpha-mannosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates . This inhibition can disrupt various biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxymethyl-Pyrrolidin-3,4-Diol: Ähnliche Struktur, jedoch ohne die Cyclopentylaminomethylgruppe.
Pyrrolidin-3,4-Diol-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten an der Position 2.
Einzigartigkeit
2-Cyclopentylaminomethyl-pyrrolidin-3,4-diol ist aufgrund der Cyclopentylaminomethylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal erhöht ihr Potenzial als Enzyminhibitor und erweitert ihr Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2 |
InChI-Schlüssel |
CAYLVMUUXWDLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2C(C(CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


